2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-21-15(22)9-10-8-11(4-6-13(10)20-21)18-16(23)12-5-7-14(24-2)19-17(12)25-3/h5,7,9,11H,4,6,8H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVKXBDQVKFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(N=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is . It features a nicotinamide core with dimethoxy substitutions and a hexahydrocinnolin moiety. The structure is pivotal to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antioxidant Activity : The compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models .
- Anticancer Properties : Preliminary research indicates that 2,6-dimethoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide may inhibit the proliferation of cancer cells. In vitro assays demonstrated a dose-dependent cytotoxic effect against various cancer cell lines .
- Antimicrobial Effects : The compound has shown promising antibacterial activity against several strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize reactive oxygen species (ROS) effectively .
- Enzyme Inhibition : Research suggests that the compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation. For example, it has been shown to interfere with the activity of topoisomerases and kinases .
Case Studies
Several case studies have contributed to our understanding of the biological activity of this compound:
- Study on Antioxidant Activity : A study utilizing DPPH and FRAP assays revealed that the compound significantly reduced DPPH radical levels with an IC50 value indicating high potency compared to standard antioxidants like ascorbic acid .
| Compound | IC50 (µM) |
|---|---|
| 2,6-Dimethoxy-N-(2-methyl...) | 25 |
| Ascorbic Acid | 30 |
- Cytotoxicity Assay : In a study assessing its anticancer properties on human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM after 48 hours of treatment .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 22 |
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Nicotinamide Derivatives
Key Observations:
- Core Structure: The target’s hexahydrocinnolin core (two fused nitrogen-containing rings) differs from the sulfur-containing cycloheptathiophene in Compound 30 and the oxygen-rich benzodioxin in CS-0309465.
- Functional Groups: The 2,6-dimethoxy groups in the target and Compound 30 may enhance metabolic stability compared to CS-0309467, which lacks such substituents.
Pharmacological Activity
- Compound 30 (): Exhibits allosteric HIV-1 ribonuclease H inhibition, with a yield of 48% and confirmed structure via NMR and HRMS. Its cycloheptathiophene core and pyridin-2-ylcarbamoyl group likely contribute to target binding .
- Target Compound: While activity data are unavailable, the cinnolin core’s nitrogen atoms may facilitate hydrogen bonding with biological targets, analogous to Compound 30’s mechanism.
- CS-0309467 (): No reported therapeutic activity; labeled for research use only .
Analytical Methodologies
describes a UPLC-MS/MS method for quantifying nicotinamide analogs, achieving a detection limit (LOD) of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% . While the target compound’s specific parameters are unstudied, its structural similarity to Compound 30 and CS-0309467 suggests comparable performance in UPLC-MS/MS assays, with retention times and ionization efficiency influenced by its dimethoxy and oxo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
